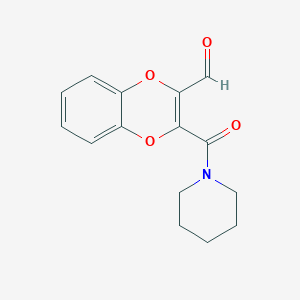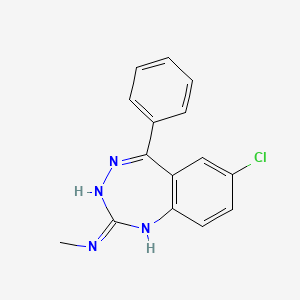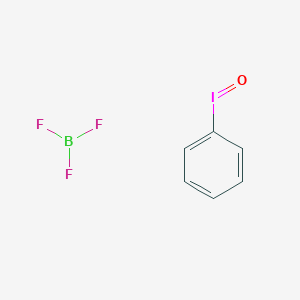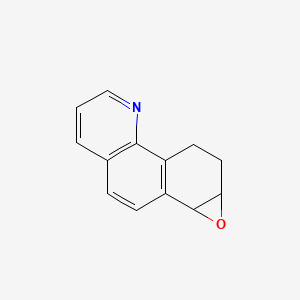![molecular formula C18H23NO3S B14317362 N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine CAS No. 111965-53-8](/img/structure/B14317362.png)
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is a chemical compound characterized by its complex structure, which includes a benzyl group, an ethanesulfonyl group, and a phenylmethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-chloroethanesulfonyl chloride to form N-benzyl-2-chloroethanesulfonamide. This intermediate is then reacted with phenylmethanamine under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethanesulfonyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethanesulfonyl group plays a crucial role in its binding affinity and specificity, while the benzyl and phenylmethanamine groups contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar in structure but lacks the ethanesulfonyl group, leading to different reactivity and applications.
N-Benzyl-2-ethoxy-3-methoxybenzamide:
N-Benzyl-N-butyl-N-[2-(2-{[3-(1-phenylethyl)[1,1’-biphenyl]-2-yl]oxy}ethoxy)ethyl]-1-butanaminium chloride: A more complex structure with additional functional groups, leading to unique applications.
Uniqueness
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical properties such as increased polarity and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
| 111965-53-8 | |
Formule moléculaire |
C18H23NO3S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-benzyl-N-(2-ethylsulfonylethoxy)-1-phenylmethanamine |
InChI |
InChI=1S/C18H23NO3S/c1-2-23(20,21)14-13-22-19(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
Clé InChI |
ZEBSUVLCMNZLDD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCON(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)







